
N~1~-(4-fluoro-3-methylphenyl)-beta-alaninamide hydrochloride
Vue d'ensemble
Description
N~1~-(4-fluoro-3-methylphenyl)-beta-alaninamide hydrochloride, also known as FMe-β-Ala-NH~2~ HCl, is a chemical compound that has gained attention in scientific research due to its potential applications in medicinal chemistry. This compound belongs to the class of beta-alanine derivatives and has been synthesized using various methods.
Applications De Recherche Scientifique
1. Separation and Chromatography Techniques
N1-(4-fluoro-3-methylphenyl)-beta-alaninamide hydrochloride and its derivatives play a significant role in chromatography, particularly in the separation of substituted beta-alanine derivatives. Yanqiang Chen et al. (2005) demonstrated the use of 3-substituted beta-alanines, including variants similar to N1-(4-fluoro-3-methylphenyl)-beta-alaninamide, in high-performance liquid chromatography. This application is critical in analytical chemistry for separating complex mixtures and identifying individual components (Yanqiang Chen, X. Qiu, & Xiu-zhu Xu, 2005).
2. Synthesis and Pharmacological Properties
R. Milius et al. (1991) discussed the synthesis and receptor binding characteristics of N-substituted tropane derivatives, which include compounds structurally related to N1-(4-fluoro-3-methylphenyl)-beta-alaninamide. Such compounds are essential in developing ligands with high affinity for specific receptors, contributing to the understanding of receptor interactions and drug development (R. Milius, J. Saha, B. Madras, & J. Neumeyer, 1991).
3. Material Science and Organic Electronics
D. Gao et al. (2004) utilized fluoro-materials, similar in structure to N1-(4-fluoro-3-methylphenyl)-beta-alaninamide, in the context of organic electronics. They synthesized a molecule for use as an anode buffer layer in organic light-emitting devices (OLEDs), highlighting the relevance of such compounds in advancing technology in material sciences and electronic devices (D. Gao, Mei-Yee Chan, et al., 2004).
4. Analytical Techniques in Biochemistry
K. Imai and Yoshihiko Watanabe (1981) investigated the fluorimetric determination of secondary amino acids using compounds similar to N1-(4-fluoro-3-methylphenyl)-beta-alaninamide. This research is crucial for the development of sensitive and specific analytical methods for amino acid detection, which has broad applications in biochemistry and medical diagnostics (K. Imai & Yoshihiko Watanabe, 1981).
Propriétés
IUPAC Name |
3-amino-N-(4-fluoro-3-methylphenyl)propanamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O.ClH/c1-7-6-8(2-3-9(7)11)13-10(14)4-5-12;/h2-3,6H,4-5,12H2,1H3,(H,13,14);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMDMRPZKICMYME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CCN)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



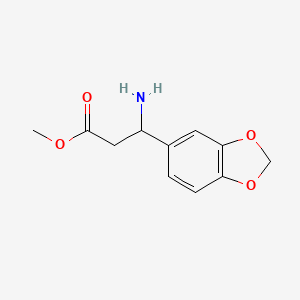
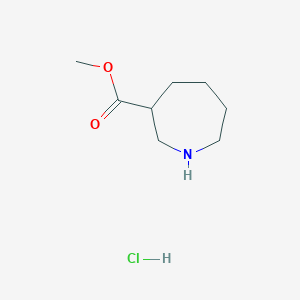
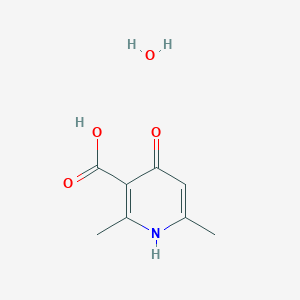
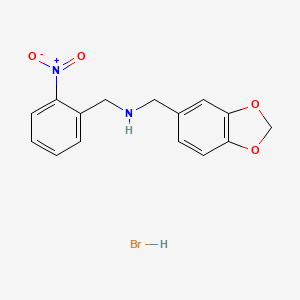
![Tert-butyl N-[2-(4-formylphenoxy)ethyl]carbamate](/img/structure/B3113998.png)




![N-methyl-N-[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]formamide](/img/structure/B3114014.png)

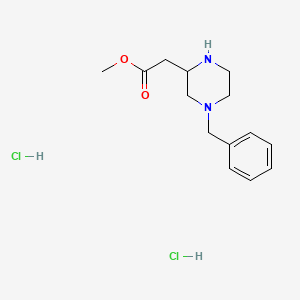
![Methyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate hydrochloride](/img/structure/B3114036.png)
![cis-1-Azaspiro[4.5]decan-8-ol hydrochloride](/img/structure/B3114040.png)